molecular formula C11H16BrN3O2 B8708610 methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate

methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate

Cat. No.: B8708610
M. Wt: 302.17 g/mol
InChI Key: QEUGQNXHXNBBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This step involves the cyclization of suitable precursors to form the pyrimidine ring.

    Bromination: Introduction of the bromine atom at the 5-position of the pyrimidine ring.

    Amination: Substitution of an amino group at the 2-position of the pyrimidine ring.

    Esterification: Formation of the methyl ester group at the 4-methylpentanoate moiety.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can form complex biaryl compounds.

Scientific Research Applications

methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The bromine and amino groups on the pyrimidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-methylpyridine
  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 2-Bromo-5-methylpyridine

Uniqueness

methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an amino group on the pyrimidine ring, along with the methyl ester group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate

InChI

InChI=1S/C11H16BrN3O2/c1-7(2)4-9(10(16)17-3)15-11-13-5-8(12)6-14-11/h5-7,9H,4H2,1-3H3,(H,13,14,15)

InChI Key

QEUGQNXHXNBBBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC1=NC=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-amino-5-bromopyrimidine (3.12 g, 17.93 mmol) in dry DMF (60 mL) at 0° C. under dry nitrogen was added NaH (860 mg, 21.52 mmol) portionwise and the reaction was warmed to rt and stirred for 1 hour. The reaction was cooled again to 0° C. and methyl 2-bromo-4-methylpentanoate (4.7 g, 22.42 mmol, Bull. Chem. Soc. Jpn. 1989, 62, 2562) was added dropwise and the reaction was warmed to rt and stirred another 4 hours. Water was added, the aqueous phase neutralized with aq. 10 % HCl, and the product extracted with Et2O (2×), dried over Na2SO4, concentrated in vacuo, and purified by flash chromatography over silica gel (EtOAc/Hex, 2/8 then 3/7 then 4/6) to afford methyl 2-[(5-bromo-2-pyrimidinyl)amino]-4-methylpentanoate.
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